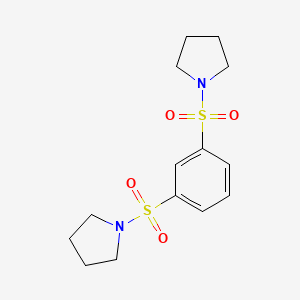
1,1'-(1,3-phenylenedisulfonyl)dipyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-(1,3-phenylenedisulfonyl)dipyrrolidine, also known as PSB-0739, is a chemical compound that has been of interest in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mécanisme D'action
1,1'-(1,3-phenylenedisulfonyl)dipyrrolidine is a selective antagonist of the GPR40 receptor, which is involved in the regulation of insulin secretion. By blocking this receptor, 1,1'-(1,3-phenylenedisulfonyl)dipyrrolidine has been shown to reduce insulin secretion in response to glucose. This mechanism of action has led to the investigation of 1,1'-(1,3-phenylenedisulfonyl)dipyrrolidine as a potential treatment for type 2 diabetes.
Biochemical and Physiological Effects:
In addition to its effects on insulin secretion, 1,1'-(1,3-phenylenedisulfonyl)dipyrrolidine has also been shown to modulate the release of other neurotransmitters, including dopamine and acetylcholine. This compound has also been shown to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1,1'-(1,3-phenylenedisulfonyl)dipyrrolidine in lab experiments is its selectivity for the GPR40 receptor, which allows for more specific targeting of this receptor compared to other compounds that may have off-target effects. However, one limitation of using 1,1'-(1,3-phenylenedisulfonyl)dipyrrolidine is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 1,1'-(1,3-phenylenedisulfonyl)dipyrrolidine. One area of interest is the development of new drugs based on the structure of 1,1'-(1,3-phenylenedisulfonyl)dipyrrolidine that target other GPCRs involved in various physiological processes. Another area of interest is the investigation of the potential therapeutic applications of 1,1'-(1,3-phenylenedisulfonyl)dipyrrolidine in various diseases, including type 2 diabetes, cancer, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of 1,1'-(1,3-phenylenedisulfonyl)dipyrrolidine and its effects on other neurotransmitters and physiological processes.
Méthodes De Synthèse
The synthesis of 1,1'-(1,3-phenylenedisulfonyl)dipyrrolidine involves the reaction of 1,3-phenylenediamine with sulfuric acid to produce 1,3-phenylenedisulfonic acid. This acid is then reacted with pyrrole in the presence of a catalyst to produce 1,1'-(1,3-phenylenedisulfonyl)dipyrrolidine. The yield of this synthesis method is reported to be around 40%.
Applications De Recherche Scientifique
1,1'-(1,3-phenylenedisulfonyl)dipyrrolidine has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of G protein-coupled receptors (GPCRs) that are involved in the regulation of neurotransmitter release. In cancer research, 1,1'-(1,3-phenylenedisulfonyl)dipyrrolidine has been shown to inhibit the growth of cancer cells by targeting GPCRs that are overexpressed in certain types of cancer. In drug discovery, 1,1'-(1,3-phenylenedisulfonyl)dipyrrolidine has been used as a starting point for the development of new drugs that target GPCRs.
Propriétés
IUPAC Name |
1-(3-pyrrolidin-1-ylsulfonylphenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S2/c17-21(18,15-8-1-2-9-15)13-6-5-7-14(12-13)22(19,20)16-10-3-4-11-16/h5-7,12H,1-4,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIZXRKILPQLFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5757476.png)

![2-[(4-methylphenyl)sulfonyl]-N-phenylethanethioamide](/img/structure/B5757491.png)
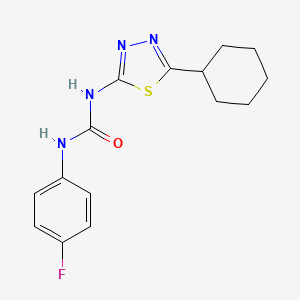
![2-chloro-N-[4-(3-pyridinyloxy)phenyl]benzamide](/img/structure/B5757497.png)
![1-benzyl-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5757503.png)

![N-[4-(benzoylamino)-3-methylphenyl]-2-fluorobenzamide](/img/structure/B5757509.png)
![N'~1~,N'~2~-bis[4-(dimethylamino)benzylidene]ethanedihydrazonamide](/img/structure/B5757510.png)
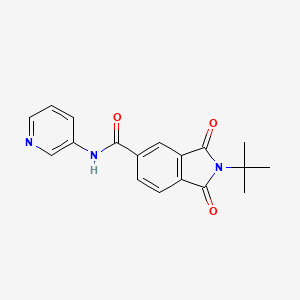
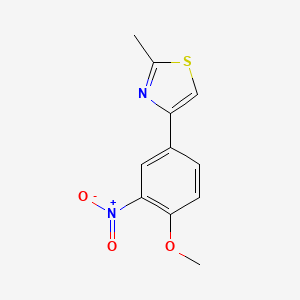

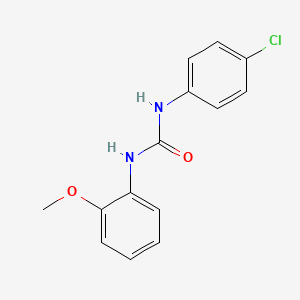
![N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5757557.png)